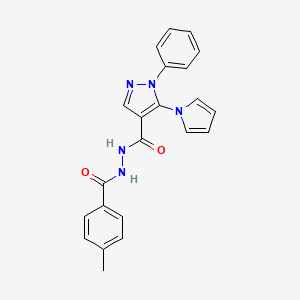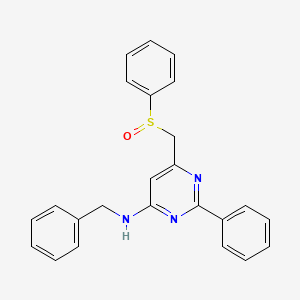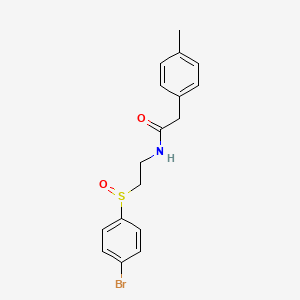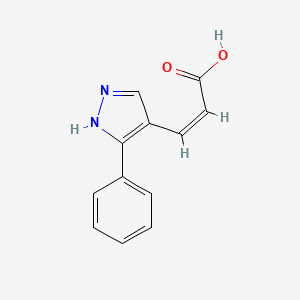
N'-(4-chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide
Descripción general
Descripción
The compound is a derivative of 4-chlorobenzoyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide. 4-Chlorobenzoyl chloride is an acyl chloride and is used as an intermediate compound in the synthesis of pharmaceuticals . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .
Physical And Chemical Properties Analysis
4-Chlorobenzoyl chloride, a component of the compound, has a molecular weight of 175.01, and its properties include a refractive index of 1.578, a boiling point of 102-104 °C/11 mmHg, a melting point of 11-14 °C, and a density of 1.365 g/mL at 20 °C .Aplicaciones Científicas De Investigación
1. Crystal Structure and Anti-Diabetic Potential
- Synthesis and Characterization: The compound has been synthesized and characterized using various techniques, confirming its (E)-configuration through single crystal X-ray analysis (Karrouchi et al., 2021).
- Anti-Diabetic Properties: It exhibits potent in vitro anti-diabetic properties, acting as an α-glucosidase and α-amylase inhibitor. Molecular docking studies suggest its potential as a more potent α-glucosidase inhibitor compared to Acarbose.
2. Antimicrobial and Antioxidant Activities
- Novel Derivatives Synthesis: New derivatives of the compound have been synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis and poor antioxidant activity (Prathap et al., 2014).
- Antimicrobial Evaluation: Another series of derivatives demonstrated potent to weak antimicrobial activity, with some emerging as effective agents against specific bacterial and fungal strains (Ningaiah et al., 2014).
3. Corrosion Protection and Adsorption Properties
- Corrosion Inhibition: Studies show its effectiveness in corrosion protection of mild steel in acidic solutions. The inhibitors exhibit high efficiency and form protective layers on the metal surface (Paul et al., 2020).
4. Antibacterial and Antiviral Activities
- New Synthesized Derivatives: Some derivatives have displayed antibacterial and antiviral activities, with one reducing the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69% (Dawood et al., 2011).
5. Other Applications
- Optical Properties: Various substituted derivatives exhibit specific absorption and fluorescence characteristics, influenced by substituent effects on the benzene rings (Lv et al., 2010).
- Molecular Docking and DFT Studies: Computational studies including DFT and molecular docking have been used to predict the structure, stability, and potential biological activities of these compounds (Karrouchi et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
N'-(4-chlorobenzoyl)-1,3,5-trimethylpyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-8-12(9(2)19(3)18-8)14(21)17-16-13(20)10-4-6-11(15)7-5-10/h4-7H,1-3H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHANRQVIOPAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145809 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 2-(4-chlorobenzoyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide | |
CAS RN |
477711-80-1 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 2-(4-chlorobenzoyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477711-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 2-(4-chlorobenzoyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone](/img/structure/B3139225.png)


![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B3139249.png)





![5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B3139302.png)
![ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139318.png)
![sodium 2-[(Z)-2-(3-benzyl-2-quinoxalinyl)hydrazono]-3-phenylpropanoate](/img/structure/B3139326.png)
![1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide](/img/structure/B3139327.png)
![[3-(methylamino)-4-nitro-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3139331.png)